molecular formula C21H20BrP B044507 Cyclopropyltriphenylphosphonium bromide CAS No. 14114-05-7

Cyclopropyltriphenylphosphonium bromide

Cat. No. B044507
CAS RN: 14114-05-7
M. Wt: 383.3 g/mol
InChI Key: XMPWFKHMCNRJCL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cyclopropyltriphenylphosphonium bromide is synthesized from 3-bromopropyltriphenylphosphonium bromide through a convenient process. This compound is involved in Wittig reactions with carbonyl compounds to yield alkylidenecyclopropanes, highlighting its role in creating cyclopropane structures (Utimoto et al., 1973).

Molecular Structure Analysis

The structure of cyclopropyltriphenylphosphonium bromide and related derivatives has been elucidated through various studies, including X-ray diffraction analysis. These studies provide insights into the geometry and electronic structure of these compounds, which are crucial for understanding their reactivity and properties in chemical reactions.

Chemical Reactions and Properties

Cyclopropyltriphenylphosphonium bromide participates in several key chemical reactions, including the Wittig reaction to form alkylidenecyclopropanes. It also serves as a precursor or intermediate in the synthesis of other complex molecules and can undergo reactions with various carbonyl compounds, showcasing its versatility in organic synthesis.

Physical Properties Analysis

The physical properties of cyclopropyltriphenylphosphonium bromide, such as solubility, melting point, and crystal structure, have been studied to facilitate its handling and application in various chemical processes. Understanding these properties is essential for optimizing its use in synthesis and other applications.

Chemical Properties Analysis

The chemical properties of cyclopropyltriphenylphosphonium bromide, including its reactivity, stability, and the nature of its interactions with other chemical species, are central to its application in organic synthesis. These properties are influenced by its molecular structure and the electronic characteristics of the phosphonium group and the cyclopropyl moiety.

Scientific Research Applications

  • Electrolytic Polarization of Zinc

    • Application : Cyclopropyltriphenylphosphonium bromide is used for the electrolytic polarization of zinc .
  • Potential Antitumor Activity

    • Application : This compound has been studied for its potential antitumor activity .
  • Synthesis of Cycloporpylidenemethylarylethynynes

    • Application : Cyclopropyltriphenylphosphonium bromide is a reactant for the synthesis of cycloporpylidenemethylarylethynynes .
  • Synthesis of Keto Halides for Sequential Azidation and Intramolecular Schmidt Reactions

    • Application : This compound is a reactant for the synthesis of keto halides for sequential azidation and intramolecular Schmidt reactions .
  • Synthesis of Dipeptides Containing Azabicyclo [3.1.0]hexane

    • Application : Cyclopropyltriphenylphosphonium bromide is used as a reactant for the synthesis of dipeptides containing azabicyclo [3.1.0]hexane .
  • Hydroalkynylation

    • Application : This compound is used as a reactant for hydroalkynylation .
  • Synthesis of Azabicyclo [3.1.0]hexane

    • Application : Cyclopropyltriphenylphosphonium bromide is used as a reactant for the synthesis of azabicyclo [3.1.0]hexane .
  • Wittig Reagent

    • Application : Cyclopropyltriphenylphosphonium bromide has been used as a Wittig reagent .

Safety And Hazards

Cyclopropyltriphenylphosphonium bromide is harmful in contact with skin or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclopropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPWFKHMCNRJCL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931001
Record name Cyclopropyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyltriphenylphosphonium bromide

CAS RN

14114-05-7
Record name Phosphonium, cyclopropyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14114-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyltriphenylphosphonium bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyltriphenylphosphonium bromide
Reactant of Route 2
Cyclopropyltriphenylphosphonium bromide
Reactant of Route 3
Cyclopropyltriphenylphosphonium bromide
Reactant of Route 4
Cyclopropyltriphenylphosphonium bromide
Reactant of Route 5
Cyclopropyltriphenylphosphonium bromide
Reactant of Route 6
Cyclopropyltriphenylphosphonium bromide

Citations

For This Compound
114
Citations
EE Schweizer, CJ Berninger… - The Journal of Organic …, 1968 - ACS Publications
In view of the considerable interest shown2-4 recently in the preparation and reactions of salt I, we wish to report completely our experimental data on the above-mentioned reactions …
Number of citations: 70 pubs.acs.org
JG Thompson - 1968 - search.proquest.com
… R eaction of cyclopropyltriphenylphosphonium bromide w ith the sodium saltofsa lic y la ld ehydeg iv es 2 -m eth y l-2 H -lbenzopyran and 2 ,3 -d ih ydro -lb enzoxep in . …
Number of citations: 0 search.proquest.com
K Utimoto, M Tamura, K Sisido - Tetrahedron, 1973 - Elsevier
… Cyclopropyltriphenylphosphonium bromide (2a) could be obtained from triphenylphosphine and cyclopropyl bromide in a poor yield.3 Preparative methods for 2a, therefore, have been …
Number of citations: 131 www.sciencedirect.com
EE Schweizer, JG Thompson - Chemical Communications (London), 1966 - pubs.rsc.org
IN view of the current interest in the reactions of cyclopropane-containing reagents, and the recent reported preparations of cyclopropyltriphenylphosphonium bromide (I), l9, we report …
Number of citations: 2 pubs.rsc.org
内本喜一朗, 田村光彦 - Journal of Synthetic Organic Chemistry …, 1973 - jstage.jst.go.jp
I. 製 法 (a) 200ml の 三 つ ロ フ ラス コに還 流冷 却 器 (注 意 1) と か き まぜ 機 をつ け, 1, 3-dibromopropane 509 (0.24 mo1), triphenylphosphine 55g (0.21 mol) お よび キ シ レ ン 60 ml を …
Number of citations: 3 www.jstage.jst.go.jp
Z Jia, W Zhou, D Guo#, WD Nes - Synthetic communications, 1996 - Taylor & Francis
… cyclopropylidine side chain modified sterols were prepared for the first time from the known aldehydes by Wittig olefination with the ylide from cyclopropyltriphenylphosphonium bromide …
Number of citations: 10 www.tandfonline.com
EE Schweizer, CJ Berninger, DM Crouse… - The Journal of …, 1969 - ACS Publications
… Cyclopropyltriphenylphosphonium bromide, 12, and the sodium salt of 1 were allowed to react in refluxing ethanol for 8 days (with and without catalytic amounts of sodium methoxide), …
Number of citations: 29 pubs.acs.org
EJ Adams - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Handling, Storage, and Precautions: cyclopropyltriphenylphosphonium bromide exhibits long‐term stability and should be protected from moisture in a well‐sealed vial. Present data …
Number of citations: 0 onlinelibrary.wiley.com
LM Diaz - 1989 - elibrary.ru
… $\alpha$-Cyclopropylarylalkanes were prepared by reacting aryl ketones and aldehydes with the Wittig reagent generated from cyclopropyltriphenylphosphonium bromide and …
Number of citations: 0 elibrary.ru
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Cyclopropyltriphenylphosphonium bromide - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.